Ethyl 2,6-dimethylpyrimidine-4-carboxylate
Description
Ethyl 2,6-dimethylpyrimidine-4-carboxylate is a heterocyclic organic compound featuring a pyrimidine core substituted with methyl groups at positions 2 and 6 and an ethyl ester at position 3. Its molecular formula is C₉H₁₂N₂O₂ (molecular weight: 184.20 g/mol). The pyrimidine ring’s aromaticity and electron-deficient nature make it a versatile scaffold in medicinal chemistry and materials science. The ethyl ester group enhances lipophilicity, influencing solubility and bioavailability, while the methyl substituents contribute to steric effects and electronic modulation of the ring system .
Properties
IUPAC Name |
ethyl 2,6-dimethylpyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-4-13-9(12)8-5-6(2)10-7(3)11-8/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOJBEDZBQJOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,6-dimethylpyrimidine-4-carboxylate typically involves the condensation of ethyl acetoacetate with urea or thiourea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions often include heating the mixture to temperatures ranging from 100°C to 150°C for several hours .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zinc chloride or other Lewis acids can be employed to accelerate the reaction. The use of solvent-free conditions or green solvents is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,6-dimethylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4-position of the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides are used under basic conditions.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the electrophile used.
Scientific Research Applications
Ethyl 2,6-dimethylpyrimidine-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It is explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Used in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of ethyl 2,6-dimethylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Substituent Differences
The following table summarizes key structural features of ethyl 2,6-dimethylpyrimidine-4-carboxylate and its analogs:
Key Observations:
- Substituent Effects: Ethyl vs. Chlorine Substitution: The 5-chloro substituent in the methyl-chloro analog introduces electron-withdrawing effects, which may reduce ring electron density and alter reactivity toward electrophilic substitution . Hydroxyl vs. Methyl Groups: The dihydroxy analog (2,6-dihydroxypyrimidine-4-carboxylic acid) exhibits high polarity due to hydroxyl and carboxylic acid groups, favoring aqueous solubility and hydrogen-bonding interactions .
Physicochemical Properties
Solubility and Lipophilicity
- This compound : Predominantly soluble in organic solvents (e.g., DCM, ethyl acetate) due to the ethyl ester. LogP is estimated to be higher than the methyl-chloro analog.
- Methyl 5-chloro-2,6-dimethylpyrimidine-4-carboxylate : The chlorine atom slightly increases polarity but is offset by the methyl ester, resulting in moderate organic solubility .
Collision Cross-Section (CCS)
Crystallographic and Structural Insights
- Ring Puckering: Substitutents influence pyrimidine ring conformation. Methyl groups may induce minor puckering, while bulkier groups (e.g., ethyl) could exacerbate non-planarity. Computational studies using methods like SHELX or Cremer-Pople parameters would quantify these effects.
Biological Activity
Ethyl 2,6-dimethylpyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
Chemical Structure and Properties
This compound belongs to the pyrimidine family, characterized by a pyrimidine ring substituted with ethyl and methyl groups. Its chemical formula is , and it features an ethyl ester group at the 4-position, which influences its solubility and reactivity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Interaction : The carboxylate group can form hydrogen bonds with enzymes or receptors, potentially influencing their activity.
- Nucleic Acid Interaction : The compound may interact with nucleic acids, affecting processes such as DNA replication and transcription, which are crucial for cellular function and proliferation.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC ranging from 40 to 50 µg/mL against common pathogens such as E. coli and Staphylococcus aureus .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In cell line assays:
- Cytotoxicity : The compound showed significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating effective inhibition of cell growth .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | IC50/MIC |
|---|---|---|---|
| Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | Structure | Antimicrobial | MIC: 40 µg/mL |
| Mthis compound | Structure | Moderate cytotoxicity | IC50: 12 µM |
| Ethyl 4-hydroxy-2-methylpyrimidine-6-carboxylate | N/A | Antitumor | N/A |
Case Studies
- Antibacterial Study : A study conducted by researchers demonstrated that this compound significantly inhibited the growth of Pseudomonas aeruginosa, showcasing its potential as a therapeutic agent against resistant bacterial strains .
- Cytotoxicity Assessment : In a comparative study involving various pyrimidine derivatives, this compound was found to be one of the most potent compounds against the HCT-116 cell line, indicating its potential for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2,6-dimethylpyrimidine-4-carboxylate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis often involves condensation reactions between ethyl acetoacetate and urea derivatives under acidic or basic catalysis. Key parameters to optimize include:
- Catalyst selection : Compare yields using p-toluenesulfonic acid vs. Lewis acids like ZnCl₂ .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .
- Temperature control : Thermostability studies (e.g., TGA/DSC) can identify decomposition thresholds to avoid side reactions .
- Example Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| H2SO4 | EtOH | 80 | 62 | 95.2 |
| ZnCl2 | DMF | 100 | 81 | 98.6 |
Q. How can structural characterization of this compound be validated using crystallographic and spectroscopic methods?
- Methodological Answer :
- Single-crystal XRD : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and torsional parameters. For example, bond angles near 109.5° (tetrahedral geometry) confirm sp³ hybridization at methyl carbons .
- NMR spectroscopy : Compare experimental ¹H/¹³C NMR shifts (e.g., δ ~2.12 ppm for methyl groups) with computed values (DFT/B3LYP/6-31G*) to validate assignments .
- Mass spectrometry : High-resolution ESI-QTOF data (e.g., [M+H]⁺ = 497.1975) ensures molecular formula accuracy .
Advanced Research Questions
Q. How do computational models reconcile discrepancies between experimental NMR data and crystallographic bond lengths in this compound derivatives?
- Methodological Answer :
- Contradiction Example : Crystallographic data may show C–O bond lengths of 1.23 Å (consistent with esters), while NMR J-coupling values suggest conformational flexibility .
- Resolution Strategy : Perform molecular dynamics (MD) simulations to assess rotational barriers of the ester group. Validate with variable-temperature NMR to detect restricted rotation .
Q. What strategies are effective for resolving synthetic byproducts in pyrimidine carboxylate derivatives, and how can regioselectivity be improved?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify dimers or oxidation products (e.g., m/z 467 in EI-MS traces) .
- Regioselective Modifications : Introduce steric hindrance via bulky substituents (e.g., 2,6-difluorobenzyl groups) to direct reactivity to the 4-position .
- Example Purification Workflow :
Column chromatography (silica gel, hexane:EtOAc 7:3) .
Recrystallization in ethanol/water to remove polar impurities.
Q. How can structure-activity relationship (SAR) studies be designed for pyrimidine carboxylate analogs targeting enzyme inhibition?
- Methodological Answer :
- Core Modifications : Replace the ethyl ester with methyl or tert-butyl groups to assess steric/electronic effects on binding .
- Bioassay Design : Use enzyme kinetics (e.g., IC50 determination via fluorescence polarization) with pyrimidine-based inhibitors. Reference analogs like Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate (IC50 = 328.2 nM) .
Safety and Handling
Q. What are the critical safety considerations for storing and handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis .
- Hazard Mitigation : Use fume hoods for synthesis due to potential release of volatile amines during degradation .
Data Interpretation and Reproducibility
Q. How can researchers address inconsistencies in reported melting points or spectral data for this compound across studies?
- Methodological Answer :
- Standardization : Calibrate equipment using reference compounds (e.g., pure benzophenone for DSC).
- Collaborative Validation : Cross-validate NMR assignments via multi-lab round-robin trials, as seen in crystallographic reproducibility studies using SHELX .
Advanced Analytical Techniques
Q. What advanced techniques are suitable for probing the electronic effects of substituents on the pyrimidine ring?
- Methodological Answer :
- XPS/UPS : Measure binding energies of N 1s electrons to assess electron-withdrawing/donating effects.
- Cyclic Voltammetry : Correlate oxidation potentials with substituent Hammett constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
